

# U-101017 Dose-Response Relationship in Mice: A Technical Guide

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## Compound of Interest

Compound Name: U-101017

Cat. No.: B1678916

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This technical guide provides an in-depth overview of the dose-response relationship of the novel anxiolytic compound **U-101017** in mice. The information is targeted towards researchers, scientists, and drug development professionals, summarizing key quantitative data, experimental methodologies, and the underlying mechanism of action.

## Core Data Presentation

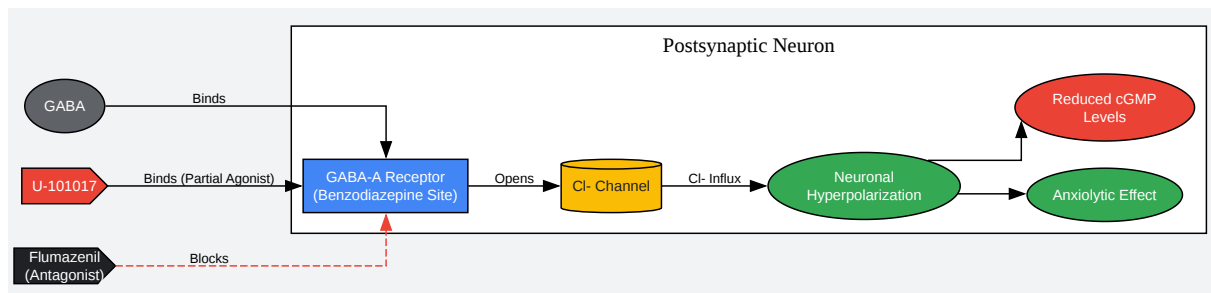
The anxiolytic potential of **U-101017** has been evaluated by its effect on cerebellar cyclic 3',5'-guanosine monophosphate (cGMP) levels in mice. The compound has been shown to dose-dependently decrease cGMP levels and attenuate stress-induced elevations in cGMP, with significantly higher potency in stressed animals.

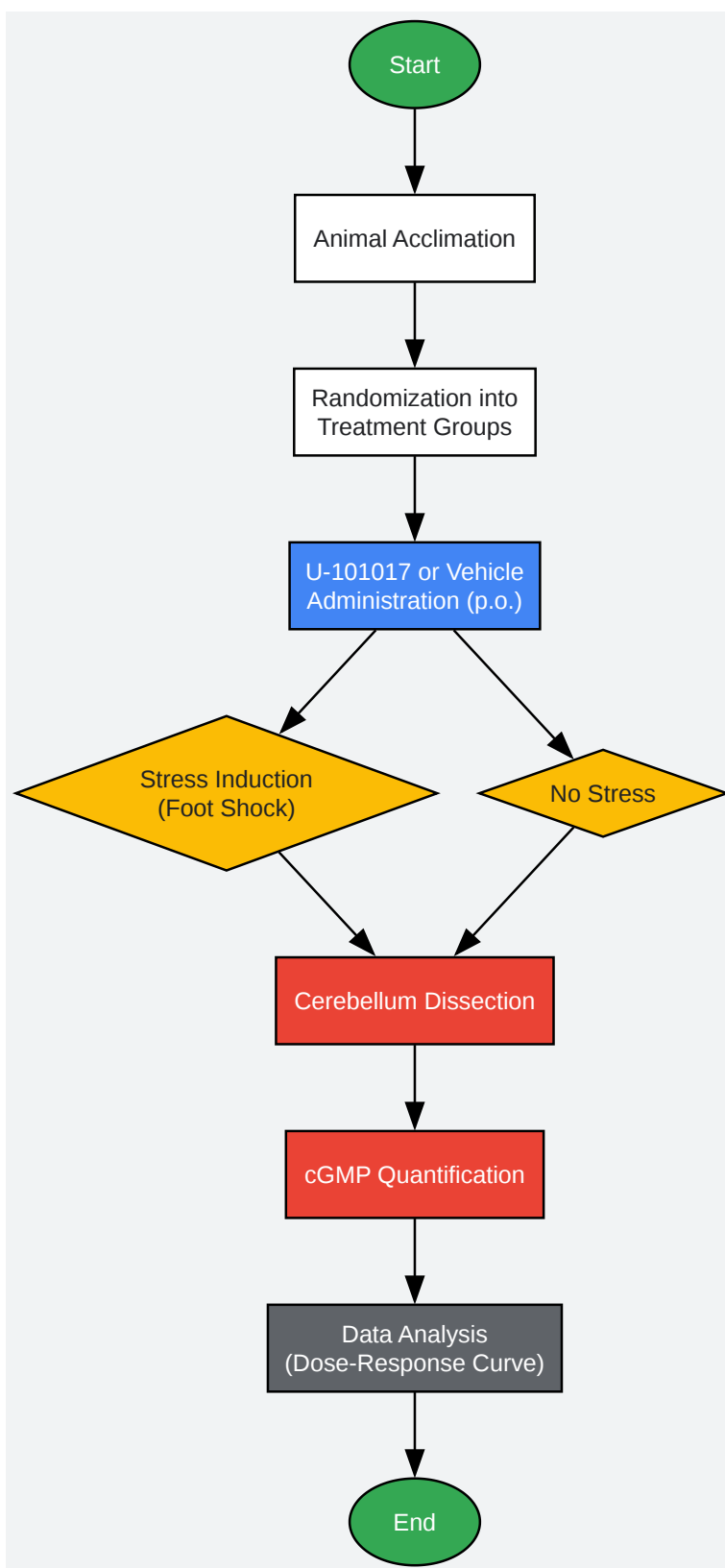
**Table 1: Dose-Response of U-101017 on Cerebellar cGMP Levels in Mice**

Condition	Endpoint	Effective Dose (ED <sub>50</sub> )	Route of Administration	Reference
Non-stressed Mice	Decrease in cGMP levels	260.0 µmol/kg	Oral (p.o.)	
Foot Shock-Stressed Mice	Attenuation of stress-induced cGMP elevation	0.37 µmol/kg	Oral (p.o.)	

## Mechanism of Action

**U-101017** acts as a partial agonist at the benzodiazepine binding site of the GABA-A receptor. Its anxiolytic-like activity is mediated through the potentiation of GABAergic neurotransmission. At higher concentrations, **U-101017** may exhibit a biphasic dose-response relationship, potentially interacting with a low-affinity site on the GABA-A receptor, which could limit its own agonistic activity. The effects of **U-101017** can be blocked by the GABA-A receptor antagonist, flumazenil.





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